molecular formula C17H13FN6O2S2 B2629809 4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide CAS No. 2034400-45-6

4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide

Cat. No. B2629809
M. Wt: 416.45
InChI Key: XQNXZYNWPRQZJP-UHFFFAOYSA-N
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Description

4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H13FN6O2S2 and its molecular weight is 416.45. The purity is usually 95%.
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Scientific Research Applications

  • Biotransformation and Metabolic Stability : A study by Kubowicz-Kwaoeny et al. (2019) examined the biotransformation pathways and metabolic stability of a compound related to 4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide, focusing on its affinity for serotonin and dopamine receptors. The study highlighted the interspecies differences in metabolic stability, providing insights into its potential applications in neuropsychopharmacology.

  • Antimicrobial and Antitubercular Activities : Research by Shingare et al. (2022) on benzene sulfonamide derivatives, closely related to the compound , revealed their potential as antimicrobial and antitubercular agents. This study, involving molecular docking studies against Mycobacterium tuberculosis, suggests the compound's potential use in treating bacterial infections and tuberculosis.

  • Synthesis and Characterization for Therapeutic Applications : A synthesis study by Peng-yun (2013) on a closely related compound provides insights into the preparation and structural analysis, which is crucial for its potential therapeutic applications.

  • Antitumor and Antibacterial Agents : A study by Hafez et al. (2017) explored the synthesis of compounds similar to 4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide for their antitumor and antibacterial properties. These findings suggest potential applications in cancer treatment and infection control.

  • Cancer Research : The compound's potential in cancer research is highlighted by Redda et al. (2011) and Mert et al. (2014), where derivatives were investigated for their antiproliferative activities against cancer cell lines.

  • Environmental and Biological Sciences : Wang et al. (2012) focused on the development of a fluorescent probe based on a similar compound for detecting thiophenols, indicating its potential application in environmental and biological sciences.

properties

IUPAC Name

4-fluoro-3-(tetrazolidin-5-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2S2/c18-14-6-5-12(9-13(14)17-21-23-24-22-17)28(25,26)20-10-11-3-1-7-19-16(11)15-4-2-8-27-15/h1-9,17,20-24H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWRKQWOIARBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC(=C(C=C3)F)C4NNNN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide

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